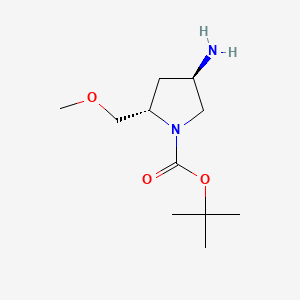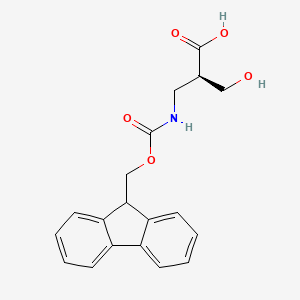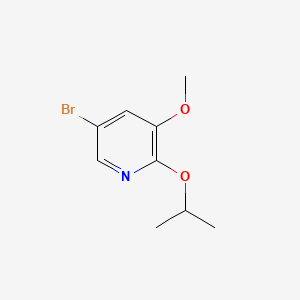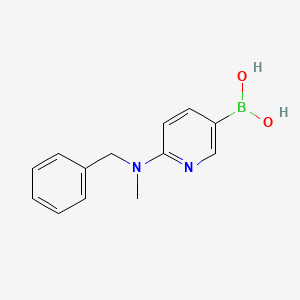
(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C13H15BN2O2 . It is used in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that uses organoboron reagents . The preparation of compounds with boronic acid groups is relatively simple and well known .Molecular Structure Analysis
The molecular weight of “(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” is 242.08 g/mol . Its InChI is InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving boronic acids . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” has a topological polar surface area of 56.6 Ų and a complexity of 247 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen
Boron-Containing Compounds in Medicinal Chemistry
Boron-containing compounds, including boronic acids, have emerged as significant players in drug discovery and development. Their unique ability to form reversible covalent bonds with biomolecules makes them attractive for designing inhibitors targeting various enzymes and receptors. For instance, boron-based drugs have been successfully developed for treating cancer, bacterial infections, and inflammatory diseases (Plescia & Moitessier, 2020).
Boronic Acids in Material Science
Boronic acid derivatives are utilized in creating functional materials with applications in sensing, catalysis, and optoelectronics. For example, boron-doped carbon materials exhibit enhanced electrochemical properties useful for energy storage and conversion technologies. The chemical versatility and the ability to engage in boron-oxygen interactions contribute to designing novel materials with tailored properties (Squeo & Pasini, 2020).
Applications in Analytical Chemistry
Boronic acids are integral in developing sensors for detecting various analytes, including sugars, ions, and biomolecules. Their selective binding to diols enables the construction of glucose sensors, which are crucial for diabetes management. Similarly, boronic acid-based fluorescent sensors are designed for detecting fluoride ions, showcasing the adaptability of these compounds in environmental and biological monitoring (Wang et al., 2014).
Role in Organic Synthesis
Boronic acids are key reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is widely used for synthesizing pharmaceuticals, agrochemicals, and organic materials. The versatility and mild reaction conditions associated with boronic acids facilitate the construction of complex molecular architectures (Asad et al., 2004).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium atom . The palladium atom acts as a catalyst, facilitating the coupling of the boronic acid with an electrophilic carbon atom .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The products of these reactions can participate in various downstream biochemical pathways, depending on their structure and functional groups .
Pharmacokinetics
Boronic acids are generally known for their stability, mild reaction conditions, and functional group tolerance . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .
Result of Action
The primary result of the action of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action, efficacy, and stability of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can significantly impact the reaction’s efficiency and the stability of the boronic acid .
Safety and Hazards
Zukünftige Richtungen
The use of boronic acids in medicinal chemistry is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .
Eigenschaften
IUPAC Name |
[6-[benzyl(methyl)amino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLSUCCTBCVJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)CC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855764 |
Source


|
| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356239-98-9 |
Source


|
| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

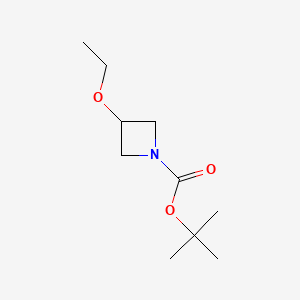


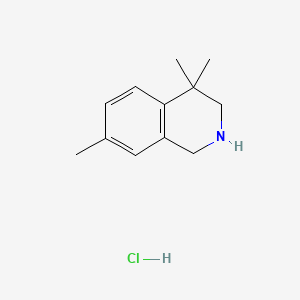


![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)
